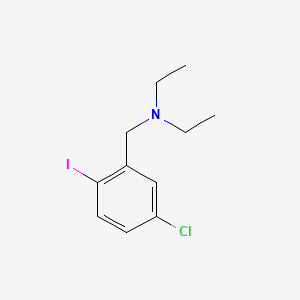
1-(2-Bromoethyl)-1-fluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-1-fluorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl and a fluorine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-1-fluorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a combination of bromine and fluorine-containing reagents. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is also common to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-1-fluorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding ethyl derivative, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(2-Hydroxyethyl)-1-fluorocyclopropane or 1-(2-Aminoethyl)-1-fluorocyclopropane.
Oxidation: 1-(2-Oxoethyl)-1-fluorocyclopropane.
Reduction: 1-(2-Ethyl)-1-fluorocyclopropane.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-1-fluorocyclopropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and methodologies.
Medicine: Research into its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2-Bromoethyl)-1-fluorocyclopropane exerts its effects is primarily through its ability to participate in various chemical reactions. The presence of both bromoethyl and fluorine groups allows for diverse reactivity, enabling the compound to interact with different molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(2-Bromoethyl)-cyclopropane: Lacks the fluorine group, resulting in different reactivity and properties.
1-(2-Fluoroethyl)-1-bromocyclopropane: Similar structure but with the positions of the bromo and fluoro groups reversed.
1-(2-Chloroethyl)-1-fluorocyclopropane: Substitution of the bromo group with a chloro group, leading to different chemical behavior.
Uniqueness: 1-(2-Bromoethyl)-1-fluorocyclopropane is unique due to the combination of bromoethyl and fluorine groups on the cyclopropane ring. This dual substitution imparts distinct reactivity and properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H8BrF |
|---|---|
Peso molecular |
167.02 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-1-fluorocyclopropane |
InChI |
InChI=1S/C5H8BrF/c6-4-3-5(7)1-2-5/h1-4H2 |
Clave InChI |
DCFDYJLAGYYUMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


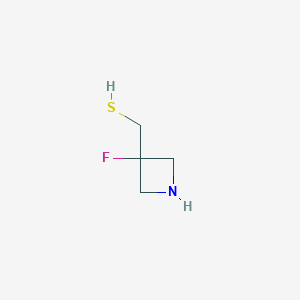
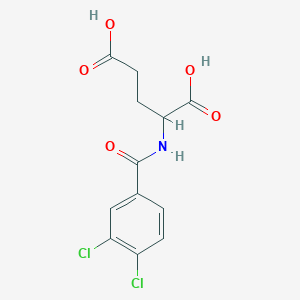
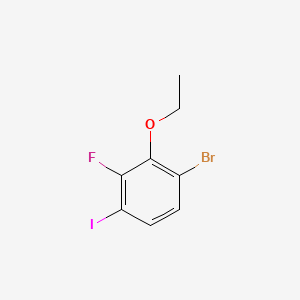
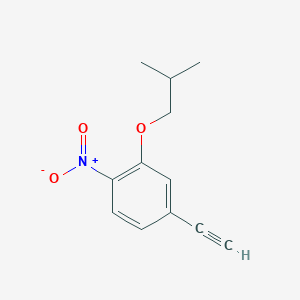
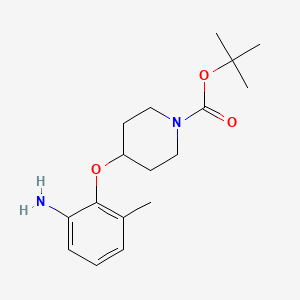
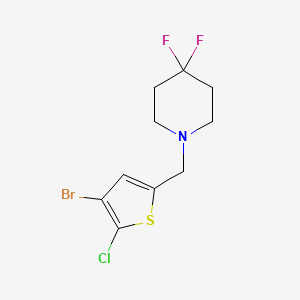
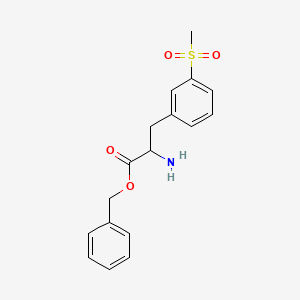
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
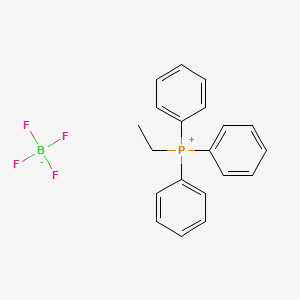
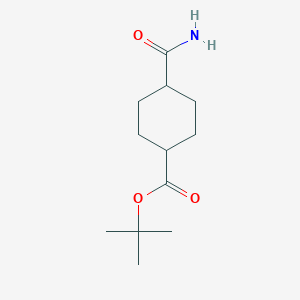
![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)

